

molecular weight of N-Methyl-1,3-propanediamine

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Compound of Interest

Compound Name: *N-Methyl-1,3-propanediamine*

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An In-depth Technical Guide to N-Methyl-1,3-propanediamine

This guide provides a comprehensive overview of **N-Methyl-1,3-propanediamine**, a significant diamine compound utilized in various chemical and pharmaceutical applications. The document details its chemical properties, molecular structure, and its roles in organic synthesis.

Introduction

N-Methyl-1,3-propanediamine, also identified by its CAS number 6291-84-5, is an organic compound characterized by an aliphatic amine structure.^[1] It presents as a colorless to pale yellow liquid with a distinct amine odor and is noted for its hygroscopic nature, meaning it can absorb moisture from the air.^[1] This compound is a versatile building block in the synthesis of a range of products, including pharmaceuticals, agrochemicals, and surfactants.^{[1][2]} Its utility extends to its role as a catalyst, particularly in amination reactions, where it facilitates the efficient formation of carbon-nitrogen bonds.^[2] Furthermore, it serves as a crucial intermediate in the creation of specialized polymers and performance chemicals.^[2]

Chemical and Physical Properties

The fundamental properties of **N-Methyl-1,3-propanediamine** are summarized in the table below. These data are essential for researchers and drug development professionals in designing and implementing chemical syntheses.

Property	Value
Molecular Weight	88.15 g/mol [3] [4] [5]
88.1515 [6]	
Molecular Formula	C ₄ H ₁₂ N ₂ [1] [3] [4] [5] [6] [7]
CAS Number	6291-84-5 [1] [2] [5] [6] [7]
Density	0.844 g/mL at 25 °C [7]
Boiling Point	139-141 °C [7]
Refractive Index	n _{20/D} 1.447 [7]
Vapor Pressure	13.331 hPa at 39.37 °C [7]
IUPAC Name	N'-methylpropane-1,3-diamine [3] [5]
SMILES	CNCCCN [3] [5]
InChI Key	QHJABUZHRTCAR-UHFFFAOYSA-N [3] [5] [6]

Synonyms

N-Methyl-1,3-propanediamine is also known by several other names in literature and commerce:

- (3-Aminopropyl)methylamine [\[3\]](#)[\[6\]](#)
- N-Methyl-1,3-diaminopropane [\[3\]](#)[\[5\]](#)[\[6\]](#)
- 3-Methylaminopropylamine [\[3\]](#)[\[6\]](#)
- N-Methyltrimethylenediamine [\[6\]](#)
- N-Methyl-1,3-propylenediamine [\[3\]](#)[\[6\]](#)
- 1-Amino-3-(methylamino)propane [\[6\]](#)

Applications in Synthesis

The dual amine functionality of **N-Methyl-1,3-propanediamine** allows for selective reactions, making it a valuable intermediate in multi-step organic syntheses.[2] It has been utilized as a structure-directing molecule in the synthesis of crystalline aluminophosphates.[7] Additionally, it has been employed in the synthesis of an intermediate for alfuzosin and lapyrium chloride, with lipases serving as catalysts.[7] Its basicity enables it to act as a nucleophile, a key reactivity feature in organic synthesis.[1]

Safety and Reactivity

N-Methyl-1,3-propanediamine is classified as a flammable and corrosive substance.[7] It is highly flammable and water-soluble.[3] In terms of reactivity, it neutralizes acids in exothermic reactions to produce salts and water.[3][7] It may be incompatible with a range of other chemical classes, including isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[3][7] The generation of flammable gaseous hydrogen can occur when it is combined with strong reducing agents, such as hydrides.[3][7]

Experimental Protocols and Methodologies

The provided search results indicate the use of **N-Methyl-1,3-propanediamine** in various synthetic processes, such as in the preparation of aluminophosphates and pharmaceutical intermediates.[7] However, detailed experimental protocols or specific methodologies for these syntheses were not available in the cited sources. For researchers seeking to replicate or build upon such work, consulting specialized chemical synthesis databases or the primary literature would be necessary to obtain step-by-step experimental procedures.

Signaling Pathways and Workflows

The search results focus on the chemical properties and applications of **N-Methyl-1,3-propanediamine** in chemical synthesis.[1][2][7] There is no information available within these sources describing its involvement in biological signaling pathways or specific experimental workflows that could be visualized. Therefore, a graphical representation using the DOT language is not applicable based on the provided information.

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Phone: (601) 213-4426

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